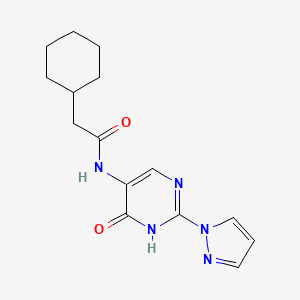![molecular formula C26H29Cl2NO B13853367 2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloro-4’-chloro Clomiphene Hydrochloride is a biochemical compound with the molecular formula C26H29Cl2NO and a molecular weight of 442.42. It is primarily used for research purposes, particularly in the field of proteomics .
Chemical Reactions Analysis
Deschloro-4’-chloro Clomiphene Hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deschloro-4’-chloro Clomiphene Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is utilized in proteomics research to study protein interactions and functions. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Deschloro-4’-chloro Clomiphene Hydrochloride can be compared with other similar compounds, such as Clomiphene and its derivatives. The uniqueness of Deschloro-4’-chloro Clomiphene Hydrochloride lies in its specific chemical structure and its applications in proteomics research .
Similar Compounds:- Clomiphene
- Clomiphene Citrate
- Deschloro Clomiphene
These compounds share similar chemical structures but differ in their specific applications and properties .
Properties
Molecular Formula |
C26H29Cl2NO |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[4-[(E)-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(22-8-6-5-7-9-22)20-21-10-14-24(27)15-11-21;/h5-17,20H,3-4,18-19H2,1-2H3;1H/b26-20+; |
InChI Key |
YGTFWLPJKPDJQU-ZFUDNRMFSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


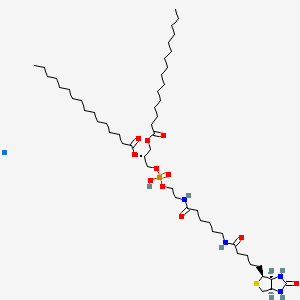
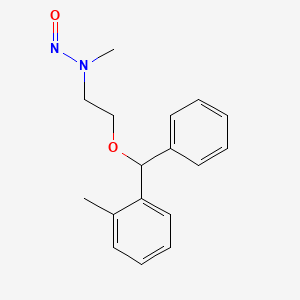
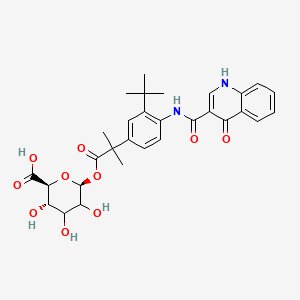

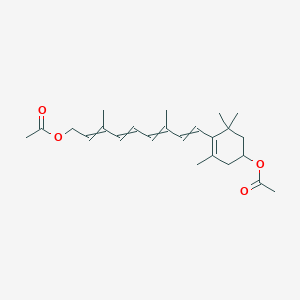
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
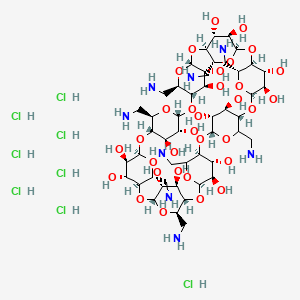
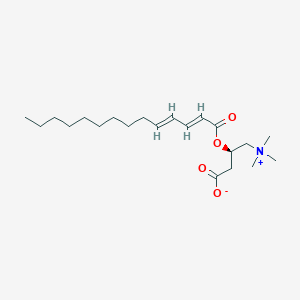
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
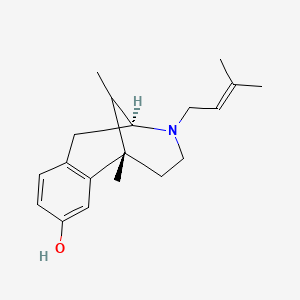
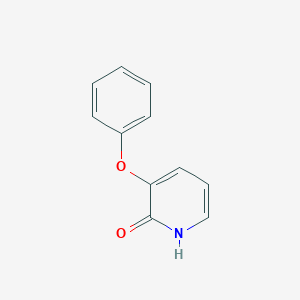
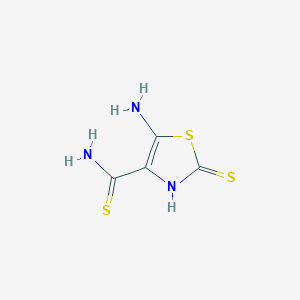
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
